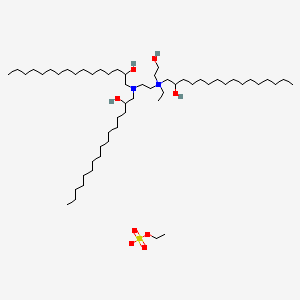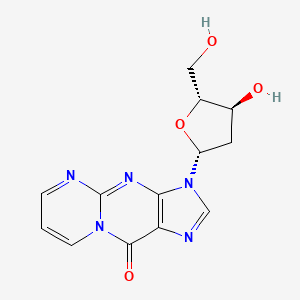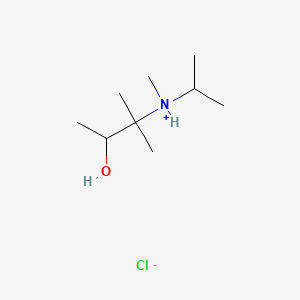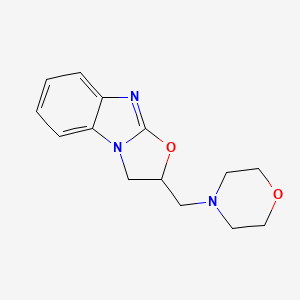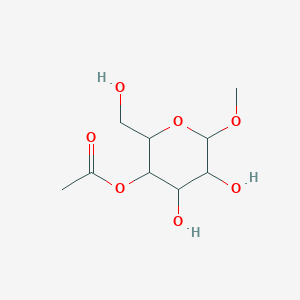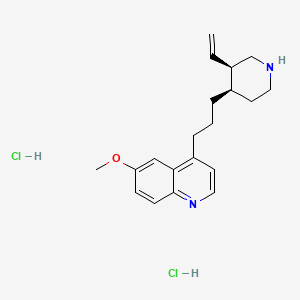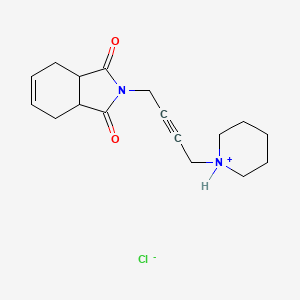
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinyl group and a butynyl group attached to an isoindole-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps. One common method includes the reaction of isoindole derivatives with piperidinyl and butynyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The piperidinyl and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione
- 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione acetate
Uniqueness
Compared to similar compounds, 3a,4,7,7a-Tetrahydro-2-(4-(1-piperidinyl)-2-butynyl)-1H-isoindole-1,3(2H)-dione hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This modification can enhance its solubility, stability, and bioavailability, making it more suitable for certain applications.
Properties
CAS No. |
55680-90-5 |
|---|---|
Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-(4-piperidin-1-ium-1-ylbut-2-ynyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c20-16-14-8-2-3-9-15(14)17(21)19(16)13-7-6-12-18-10-4-1-5-11-18;/h2-3,14-15H,1,4-5,8-13H2;1H |
InChI Key |
XLXXXAYXQGSNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC#CCN2C(=O)C3CC=CCC3C2=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
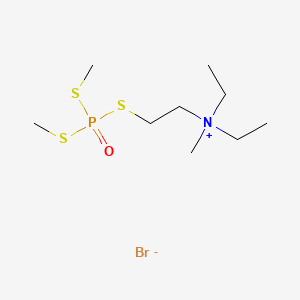


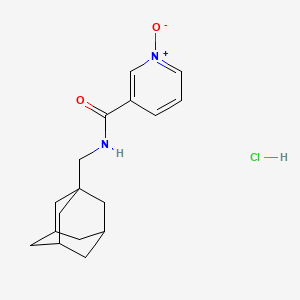
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
